N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and benzothiazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O2S/c17-10-7-5-9(6-8-10)14-20-21-16(23-14)19-13(22)15-18-11-3-1-2-4-12(11)24-15/h1-8H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMRCORIXRYFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ring-opened products or reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 338.34 g/mol. It features a unique structure that combines oxadiazole and benzothiazole moieties, which are known for their biological activity.
Anticancer Activity
One of the primary applications of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is its potential as an anticancer agent. Recent studies have demonstrated its effectiveness against various cancer cell lines:
- In Vitro Studies : The compound has shown significant growth inhibition in several cancer cell lines. For instance, it was tested against 58 NCI cancer cell lines, exhibiting notable percent growth inhibitions (PGIs) in multiple cases. Specifically, one derivative displayed PGIs of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular processes critical for cancer cell survival and proliferation. Studies indicate that it may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research has focused on the following aspects:
- Substituent Variations : Alterations in the phenyl or benzothiazole rings can significantly impact anticancer efficacy. For example, compounds with different substituents have been synthesized and tested for their cytotoxic effects against various cancer cell lines .
Case Study 1: Inhibition of Carbonic Anhydrases
A study highlighted the compound's ability to selectively inhibit carbonic anhydrases (CAs), which are enzymes often overexpressed in tumors. Compounds similar to this compound showed nanomolar activity against specific CA isoforms . This selectivity presents a promising avenue for developing targeted cancer therapies.
Case Study 2: Evaluation Against Specific Cancer Types
In another case study involving pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines, derivatives of the compound were evaluated for their cytotoxicity. One derivative exhibited an IC50 value of 0.65 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Comparison:
- Uniqueness: The presence of the fluorine atom in N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents. Fluorine can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that belongs to the oxadiazole and benzothiazole classes, known for their diverse biological activities. The unique structural features of this compound contribute to its potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 298.26 g/mol. Its structure includes an oxadiazole ring and a benzothiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C15H10FN3O2 |
| Molecular Weight | 298.26 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C(=O)N2C(=NNC2=N)C(=C)F |
The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole ring can modulate enzyme activities or disrupt cellular processes by binding to specific proteins or receptors. This interaction can lead to significant biological effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may selectively inhibit certain enzymes involved in cancer progression.
Anticancer Studies
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
- IC50 Values : Preliminary results indicated IC50 values in the micromolar range, demonstrating effective cytotoxicity against these cell lines.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other oxadiazole derivatives:
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl] | 0.65 | MCF-7 |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | 0.89 | HeLa |
| 3-(4-Fluorophenyl)-1-(trifluoropropenyl)-pyrazole | 0.75 | PANC-1 |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of similar compounds:
-
Inhibition of Carbonic Anhydrases : Compounds with oxadiazole rings have been shown to selectively inhibit human carbonic anhydrases (hCA I and II), which are implicated in tumor growth and metastasis.
- Selectivity : Some derivatives exhibited nanomolar inhibitory concentrations against hCA IX and XII, suggesting potential as therapeutic agents in oncology.
- Mechanistic Insights : Flow cytometry analyses revealed that certain analogs induced apoptosis in cancer cells through caspase activation pathways.
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions. For analogs, benzothiazole-2-carboxamide derivatives are typically prepared by reacting substituted benzothiazole precursors with oxadiazole-containing intermediates. For example:
- Step 1 : React 1,3-benzothiazole-2-carboxylic acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride intermediate.
- Step 2 : Condense with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine in a polar solvent (e.g., pyridine or ethanol) under reflux.
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (e.g., methanol) .
- Yield Optimization : Substituents on the phenyl ring and reaction time influence yields. For example, fluorophenyl derivatives achieve ~60–70% yields in ethanol .
Q. How is the molecular structure of this compound confirmed?
- Methodology :
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), NH protons (δ ~10–12 ppm for amide groups).
- ¹³C NMR : Carbonyl signals (δ ~160–170 ppm for benzothiazole-2-carboxamide), oxadiazole carbons (δ ~150–160 ppm) .
- X-ray Crystallography : Reveals planar benzothiazole and oxadiazole moieties. Intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing .
Q. What preliminary biological activities are associated with this compound?
- Methodology : Analogous benzothiazole-oxadiazole hybrids inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms. Assays involve:
- Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric monitoring of NADH oxidation .
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar dilution methods .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound?
- Methodology :
- Solvent Effects : Ethanol vs. pyridine alters reaction kinetics. Ethanol favors higher yields (60–70%) for fluorophenyl derivatives but may require longer reflux times .
- Substituent Impact : Electron-withdrawing groups (e.g., –Cl) on the phenyl ring reduce yields (e.g., 37% for 2-chloro-6-fluorophenyl derivatives) due to steric hindrance .
- Table 1 : Yield Comparison for Analogous Compounds
| Substituent on Phenyl Ring | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Ethanol | 60–70 | |
| 2,6-Difluorophenyl | Ethanol | 60 | |
| 2-Chloro-6-fluorophenyl | Ethanol | 37 |
Q. What structural features dictate its bioactivity?
- Methodology :
- Hydrogen Bonding : The amide NH forms hydrogen bonds with target enzymes (e.g., PFOR), confirmed by crystallography .
- Electron-Deficient Moieties : The oxadiazole ring enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Fluorine Substituents : The 4-fluorophenyl group increases lipophilicity, enhancing membrane permeability (logP ~2.5–3.0) .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Methodology :
- Compare hydrogen-bonding patterns across analogs. For example:
- Compound A : Strong N–H···N dimerization reduces solubility but increases enzyme binding .
- Compound B : Weaker C–H···O interactions may explain lower activity despite similar substituents .
- Table 2 : Crystallographic Parameters for Analogs
| Compound | Hydrogen Bonds | R Factor | Reference |
|---|---|---|---|
| N-(5-Chloro-thiazol-2-yl) | N–H···N | 0.044 | |
| N-(Dichlorophenyl-thiadiazol) | C–H···F | 0.050 |
Q. What computational methods validate its mechanism of action?
- Methodology :
- Docking Studies : Use software like AutoDock to simulate binding to PFOR (PDB ID: 1PFO). The oxadiazole ring aligns with the enzyme’s flavin-binding site .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀. Fluorine’s σₚ (~0.06) suggests moderate electron withdrawal, balancing activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
